molecular formula C10H9BrF3NO2S B14050032 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene

Cat. No.: B14050032
M. Wt: 344.15 g/mol
InChI Key: QIZWJMNOKJMORZ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of bromine, nitro, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and safety standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while reduction reactions can produce amino-substituted compounds.

Scientific Research Applications

1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may have potential as bioactive molecules or probes for studying biological processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The presence of the nitro and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include electron transfer, covalent bonding, or non-covalent interactions, leading to various biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar in structure but lacks the nitro group.

    1-Bromo-3-(trifluoromethyl)benzene: Lacks both the nitro and propyl groups.

    3-Bromo-1-(trifluoromethyl)benzene: Another structural isomer with different substitution patterns.

Uniqueness

1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Biological Activity

1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene is a complex organic compound with significant potential in various biological applications. Its structure includes a bromopropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring. This compound's unique functional groups suggest various interactions with biological systems, making it a subject of interest in pharmaceutical and agrochemical research.

  • Molecular Formula : C10H9BrF3NO3
  • Molecular Weight : 328.08 g/mol
  • CAS Number : 1806461-63-1

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including bromination, nitration, and the introduction of the trifluoromethylthio group. The characterization of this compound can be performed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that halogenated nitro compounds can inhibit bacterial growth by disrupting cellular processes. The presence of the nitro group is particularly significant, as it is known to contribute to the compound's ability to act as an antibacterial agent.

Enzyme Inhibition

The trifluoromethylthio group may enhance the compound's ability to interact with specific enzymes. Preliminary studies suggest that this compound could inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs or potential toxicity.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound exhibits moderate cytotoxic effects. The mechanism appears to involve the induction of apoptosis in targeted cells, likely due to oxidative stress induced by the compound.

Case Studies

  • Antibacterial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of nitrobenzene compounds showed promising antibacterial activity against Staphylococcus aureus. The study highlighted that structural modifications could enhance efficacy.
  • Cytotoxic Effects on Cancer Cells : Research published in Cancer Letters evaluated several nitro-substituted benzene derivatives for their cytotoxic effects on breast cancer cells. Results indicated that these compounds could induce apoptosis through reactive oxygen species (ROS) generation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-Bromo-2-nitro-3-(trifluoromethoxy)benzeneContains bromine and nitro groups on the benzene ringLacks propyl chain; retains trifluoromethoxy functionality
2-Nitro-3-(trifluoromethoxy)benzeneSimilar trifluoromethoxy and nitro groupsNo halogen substituent; simpler structure
1-(4-Bromobutyl)-2-nitro-3-(trifluoromethoxy)benzeneLonger alkyl chain may affect solubility and activityVariation in chain length influences biological activity

Properties

Molecular Formula

C10H9BrF3NO2S

Molecular Weight

344.15 g/mol

IUPAC Name

1-(3-bromopropyl)-2-nitro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrF3NO2S/c11-6-2-4-7-3-1-5-8(9(7)15(16)17)18-10(12,13)14/h1,3,5H,2,4,6H2

InChI Key

QIZWJMNOKJMORZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)[N+](=O)[O-])CCCBr

Origin of Product

United States

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